![molecular formula C15H12ClN5OS2 B4231774 2-(benzylthio)-5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide](/img/structure/B4231774.png)
2-(benzylthio)-5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide
Overview
Description
The chemical compound in focus is part of a broader class of compounds that have garnered interest due to their varied biological activities and potential applications in medicinal chemistry. The interest in such compounds stems from their structural diversity and the ability to interact with different biological targets.
Synthesis Analysis
The synthesis of compounds related to the one often involves multi-step chemical reactions that yield novel derivatives with potential antimicrobial activities. For instance, compounds with similar structural frameworks have been synthesized through reactions involving substituted benzylchlorides and chloroacetic acid, confirming their structures via 1H NMR spectral data and elemental analysis (Kolisnyk et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and sometimes single-crystal X-ray diffraction. These techniques provide detailed information on the molecular geometry, bond lengths, angles, and overall confirmation of the synthesized compounds (Adhami et al., 2014).
Chemical Reactions and Properties
Compounds within this category often undergo further chemical reactions, leading to the formation of new derivatives with potential biological activities. The reactivity of specific functional groups within these molecules can be exploited to synthesize a wide range of heterocyclic compounds, which are then tested for various biological activities, including antimicrobial and anticancer properties (Mohamed et al., 2020).
Mechanism of Action
1,3,4-Thiadiazole derivatives have shown extensive biological activities. For example, two compounds named 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4 fluorophenyl) urea and 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea were found to be highly potent in sleep and MES test compared with the standard .
Future Directions
properties
IUPAC Name |
2-benzylsulfanyl-5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5OS2/c1-9-20-21-15(24-9)19-13(22)12-11(16)7-17-14(18-12)23-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMCNVUODXEZRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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